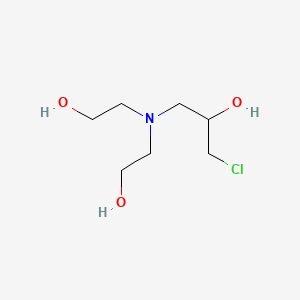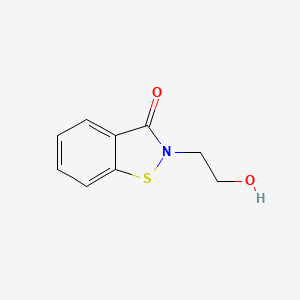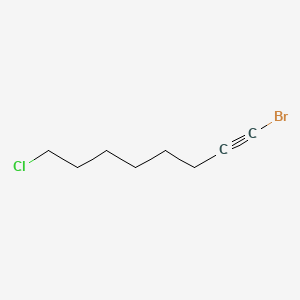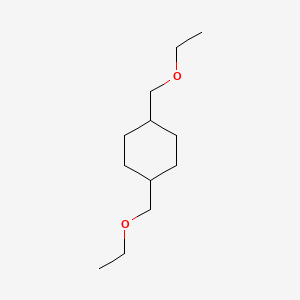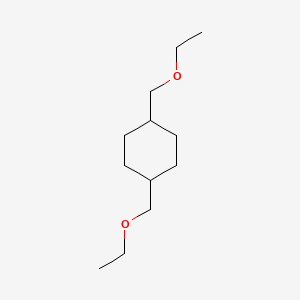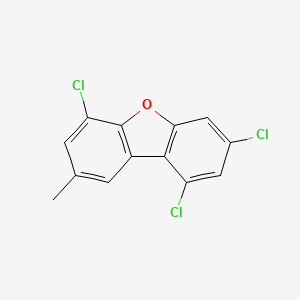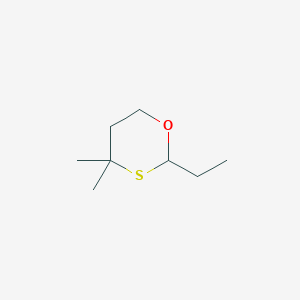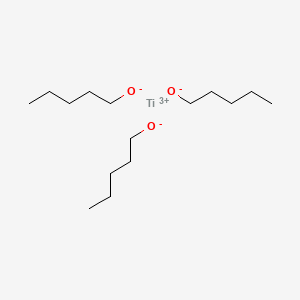
Titanium(3+) pentan-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(3+) pentan-1-olate is an organometallic compound with the chemical formula Ti(C_5H_11O)_3 It is a titanium complex where the titanium ion is in the +3 oxidation state, coordinated with three pentan-1-olate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium(3+) pentan-1-olate can be synthesized through the reaction of titanium(III) chloride with pentan-1-ol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{Ti(C}5\text{H}{11}\text{O)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(3+) pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) pentan-1-olate.
Reduction: It can be reduced to lower oxidation states of titanium, although this is less common.
Substitution: The pentan-1-olate ligands can be substituted with other alkoxide ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Substitution reactions often involve other alcohols or alkoxides in the presence of a base.
Major Products:
Oxidation: Titanium(IV) pentan-1-olate.
Substitution: Titanium complexes with different alkoxide ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(3+) pentan-1-olate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including as a component in drug delivery systems and medical implants.
Industry: It is used in the production of high-performance materials and as a precursor in the synthesis of other titanium compounds.
Wirkmechanismus
The mechanism of action of titanium(3+) pentan-1-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The titanium ion acts as a Lewis acid, accepting electron pairs from donor molecules, which can lead to the activation of chemical bonds and subsequent reactions. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) pentan-1-olate: Similar in structure but with titanium in the +4 oxidation state.
Titanium(III) isopropoxide: Another titanium(III) alkoxide with isopropoxide ligands.
Titanium(IV) isopropoxide: A widely used titanium(IV) alkoxide.
Uniqueness: Titanium(3+) pentan-1-olate is unique due to its +3 oxidation state, which imparts different reactivity and properties compared to its +4 counterparts. This makes it particularly useful in specific catalytic applications where the +3 oxidation state is advantageous.
Eigenschaften
CAS-Nummer |
97259-75-1 |
|---|---|
Molekularformel |
C15H33O3Ti |
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
pentan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C5H11O.Ti/c3*1-2-3-4-5-6;/h3*2-5H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
FXAHIGTUXPJYRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[O-].CCCCC[O-].CCCCC[O-].[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


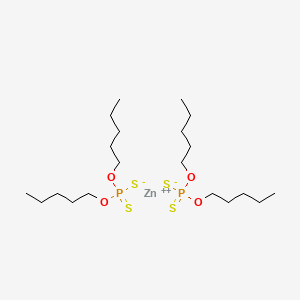
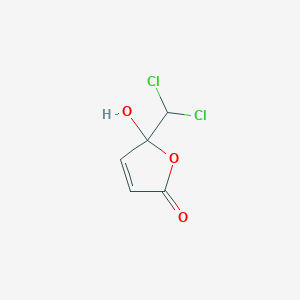
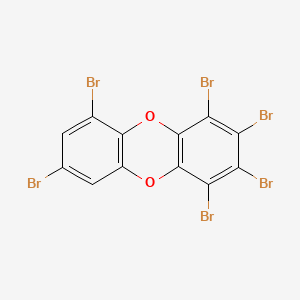
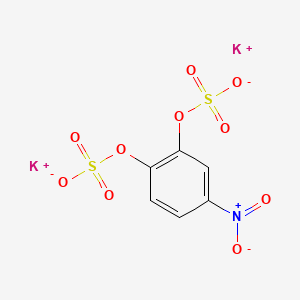
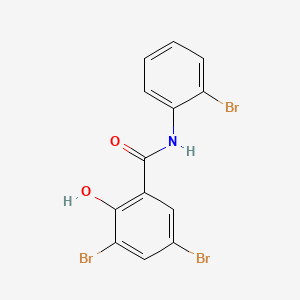
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
